molecular formula C8H10N2O B13315046 2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine

2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine

Cat. No.: B13315046
M. Wt: 150.18 g/mol
InChI Key: QAJQDCAYPDQVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine is a heterocyclic compound that features a fused ring system combining a pyridine ring and an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an appropriate oxazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions, leading to various biological effects.

Comparison with Similar Compounds

  • 2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepine
  • 6-chloro-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine

Comparison: 2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in research.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2,3,4,5-tetrahydropyrido[4,3-f][1,4]oxazepine

InChI

InChI=1S/C8H10N2O/c1-2-9-6-8-7(1)5-10-3-4-11-8/h1-2,6,10H,3-5H2

InChI Key

QAJQDCAYPDQVRO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.